Cas no 1567035-35-1 (3-(tert-butylamino)methyl-1-methyl-1H-1,2,4-triazol-5-amine)

3-(tert-Butylamino)methyl-1-methyl-1H-1,2,4-triazol-5-amine is a specialized triazole derivative with a tert-butylamino methyl substituent, offering unique reactivity and structural versatility in synthetic chemistry. Its 1,2,4-triazole core provides stability, while the tert-butylamino group enhances steric and electronic properties, making it valuable for applications in pharmaceutical intermediates and agrochemical synthesis. The compound’s functional groups allow for selective modifications, enabling tailored derivatization for target-specific applications. Its well-defined molecular structure ensures consistent performance in heterocyclic chemistry, particularly in the development of biologically active compounds. Suitable for research and industrial use, this amine derivative demonstrates utility in ligand design and as a building block for complex molecular architectures.
3-(tert-butylamino)methyl-1-methyl-1H-1,2,4-triazol-5-amine structure
1567035-35-1 structure
Product Name:3-(tert-butylamino)methyl-1-methyl-1H-1,2,4-triazol-5-amine
CAS No:1567035-35-1
MF:C8H17N5
MW:183.254080533981
MDL:MFCD26917239
CID:5605557
PubChem ID:104605457
Update Time:2025-11-05

3-(tert-butylamino)methyl-1-methyl-1H-1,2,4-triazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-[(tert-butylamino)methyl]-1-methyl-1H-1,2,4-triazol-5-amine
    • 1567035-35-1
    • EN300-890208
    • 1H-1,2,4-Triazole-3-methanamine, 5-amino-N-(1,1-dimethylethyl)-1-methyl-
    • 3-(tert-butylamino)methyl-1-methyl-1H-1,2,4-triazol-5-amine
    • MDL: MFCD26917239
    • Inchi: 1S/C8H17N5/c1-8(2,3)10-5-6-11-7(9)13(4)12-6/h10H,5H2,1-4H3,(H2,9,11,12)
    • InChI Key: YVWZLPVRKCUORX-UHFFFAOYSA-N
    • SMILES: N(CC1N=C(N)N(C)N=1)C(C)(C)C

Computed Properties

  • Exact Mass: 183.14839556g/mol
  • Monoisotopic Mass: 183.14839556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 68.8Ų

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3-(tert-butylamino)methyl-1-methyl-1H-1,2,4-triazol-5-amine Related Literature

Additional information on 3-(tert-butylamino)methyl-1-methyl-1H-1,2,4-triazol-5-amine

3-(tert-butylamino)methyl-1-methyl-1H-1,2,4-triazol-5-amine: A Comprehensive Overview

The compound with CAS No. 1567035-35-1, known as 3-(tert-butylamino)methyl-1-methyl-1H-1,2,4-triazol-5-amine, is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazole derivatives, which are widely studied for their potential applications in drug development. The molecule's structure features a triazole ring system with specific substituents that confer unique chemical and biological properties.

The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of this compound, ensuring higher yields and better purity. The use of mild reaction conditions and catalysts has further enhanced the feasibility of large-scale production, making it a promising candidate for various applications.

In terms of pharmacological properties, studies have demonstrated that this compound exhibits significant bioactivity, particularly in the context of antitumor activity. Preclinical studies have shown that it can effectively inhibit the proliferation of cancer cells by targeting specific signaling pathways. Furthermore, its ability to modulate key enzymes involved in cellular metabolism has opened new avenues for its use in treating metabolic disorders.

The structural versatility of this compound allows for extensive modification, enabling researchers to explore its potential in diverse therapeutic areas. For instance, recent studies have investigated its role as a neuroprotective agent, where it has shown promise in protecting against oxidative stress-induced neuronal damage. Additionally, its application as a modulator of ion channels has been explored, highlighting its potential in treating neurological disorders such as epilepsy and chronic pain.

The development of this compound has also been supported by advanced computational techniques. Molecular modeling studies have provided insights into its interaction with biological targets at the atomic level, facilitating the design of more potent analogs. These computational approaches have been instrumental in predicting the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.

In conclusion, 3-(tert-butylamino)methyl-1-methyl-1H-1,2,4-triazol-5-amine represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique chemical structure, coupled with its diverse biological activities, positions it as a promising candidate for future drug development. Continued research into its mechanisms of action and optimization of its pharmacokinetic properties will undoubtedly pave the way for its clinical application.

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